molecular formula C8H4Cl3N B012885 2,5,6-trichloro-1H-indole CAS No. 286949-65-3

2,5,6-trichloro-1H-indole

Cat. No.: B012885
CAS No.: 286949-65-3
M. Wt: 220.5 g/mol
InChI Key: BNBOKCJLKBLBQD-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-1H-indole is a synthetically versatile halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets and its presence in numerous bioactive molecules and natural products . Key Research Applications & Value: Medicinal Chemistry & SAR Exploration: This compound serves as a critical synthetic intermediate for constructing novel molecular libraries. The distinct substitution pattern of chlorine atoms at the 2, 5, and 6 positions allows researchers to systematically explore structure-activity relationships (SAR) around the indole core. The chlorine atoms act as versatile handles for further functionalization via cross-coupling reactions and also influence the molecule's lipophilicity, electronic distribution, and overall binding affinity to biological targets . Development of Pharmacologically Active Compounds: Substituted indoles are foundational components in drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and central nervous system disorders . As a multifunctionalized indole, this compound provides a strategic starting point for the design and synthesis of novel compounds for high-throughput screening and lead optimization campaigns. Material Science and Agrochemical Research: Beyond pharmaceuticals, indole derivatives find applications in the development of advanced materials and agrochemicals, where their electronic properties and structural diversity are highly valuable. Handling & Disclaimers: This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOKCJLKBLBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444042
Record name 2,5,6-trichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286949-65-3
Record name 2,5,6-trichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5,6 Trichloro 1h Indole and Its Derivatives

Direct Synthetic Routes to 2,5,6-Trichloro-1H-Indole

The compound this compound is a key starting material for the synthesis of various polyhalogenated indole (B1671886) nucleosides with significant antiviral properties. researchgate.netacs.org In seminal studies focused on creating analogues of the antiviral benzimidazole (B57391) nucleoside 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), 2,5,6-trichloroindole was utilized as the foundational heterocycle. researchgate.net Its preparation is established in the literature, allowing for its use in subsequent glycosylation reactions to form N-nucleosides. researchgate.net A key method for this transformation is the sodium salt glycosylation method, which facilitates the coupling of the indole with sugar moieties. researchgate.net

Targeted Chlorination Strategies for the Indole Ring System

Achieving specific chlorination patterns on the indole ring is crucial for synthesizing targeted molecules. The electronic properties of the indole nucleus, with its electron-rich pyrrole (B145914) ring, typically direct electrophilic substitution to the C-3 position. However, various strategies have been developed to achieve chlorination at other positions, including C-2, C-5, and C-6, often through the use of directing groups or specific catalytic systems.

Electrophilic substitution is a fundamental reaction for functionalizing indoles. The inherent nucleophilicity of the C-3 position makes it the primary site of attack for electrophiles. Standard chlorinating agents such as sulfuryl chloride or hypochlorite (B82951) ion can be used to introduce a chlorine atom at this position. acs.org For more controlled or alternative chlorination, specific reagents and catalysts are employed. For instance, a mild and efficient method for the electrophilic chlorination of diverse aromatic and heterocyclic systems, including indoles, utilizes inexpensive N-halosuccinimides (such as NCS) in the presence of a phosphine (B1218219) sulfide (B99878) catalyst. acs.org

Innovative cascade reactions allow for the dual functionalization of the indole ring in a single pot. A notable example is the Cp*Co(III)-catalyzed cascade reaction that achieves both C-2 amidation and C-3 chlorination. acs.org This protocol leverages the dual reactivity of N-chloroamides, which act as both the amidating and chlorinating agent. A key feature of this method is its ability to override the Hofmann rearrangement pathway that could otherwise lead to aminocarbonylation. acs.org Control experiments indicate that the process occurs sequentially, with C-2 C-H amidation happening before the electrophilic chlorination at the C-3 position. acs.org

The regioselectivity of indole chlorination can be precisely controlled by selecting appropriate reagents and catalytic systems. A variety of methods have been developed to target different positions on the indole ring.

Targeting the C-3 Position : Sulfuryl chlorofluoride (SO₂ClF) has been identified as a versatile reagent for the controllable chlorination of unprotected indoles, yielding 3-chloro-indoles when the reaction is conducted in solvents like dioxane or diethyl ether. acs.org

Targeting the C-2 Position : Directing groups are often essential to override the natural reactivity at C-3 and achieve C-2 chlorination. A copper-catalyzed method uses a pyrimidine (B1678525) directing group on the indole nitrogen to guide chlorination to the C-2 position. This reaction proceeds smoothly with para-toluenesulfonyl chloride (TsCl) as the chlorine source and Cu(OAc)₂ as the catalyst. acs.org

Vicinal Functionalization : Some reagents can introduce two different functional groups in a single transformation. For example, trifluoromethanesulfinyl chloride (CF₃SOCl) reacts with indoles to furnish 2-chloro-3-trifluoromethylthio-substituted products. acs.org Similarly, a catalyst-free method using dimethyl sulfoxide (B87167) (DMSO) and dichloroethane (DCE) as sources for methylthiolation and chlorination, respectively, yields 2-chloro-3-methylthio-indoles. acs.org

The table below summarizes various reagents and systems used for indole chlorination.

Reagent/SystemCatalyst/ConditionsPrimary Product(s)Reference
N-Halosuccinimide (NCS)Phosphine sulfideChlorinated indoles acs.org
N-ChloroamidesCp*Co(III)C-2 amidated, C-3 chlorinated indoles acs.org
Sulfuryl chlorofluoride (SO₂ClF)Dioxane or diethyl ether3-Chloro-indoles acs.org
p-Toluenesulfonyl chloride (TsCl)Cu(OAc)₂ with pyrimidine directing groupC-2 chlorinated indoles acs.org
Trifluoromethanesulfinyl chloride (CF₃SOCl)Refluxing MeCN2-Chloro-3-trifluoromethylthio-indoles acs.org
DMSO/DCEThermal (120 °C)2-Chloro-3-methylthio-indoles acs.org

Synthesis of 2,5,6-Trichloroindole Nucleoside Derivatives

The synthesis of nucleoside derivatives of 2,5,6-trichloroindole is of high interest due to their potent antiviral activity, particularly against human cytomegalovirus (HCMV). figshare.comnih.govnih.gov These syntheses involve the attachment of a sugar moiety, such as ribose or deoxyribose, to the nitrogen atom (N-nucleosides) or a carbon atom (C-nucleosides) of the indole ring.

The primary route for synthesizing N-nucleosides of 2,5,6-trichloroindole is the sodium salt glycosylation method. This involves preparing the sodium salt of the indole heterocycle and coupling it with a protected sugar derivative. researchgate.net

Key synthesized nucleoside derivatives include:

2,5,6-Trichloro-1-(β-D-ribofuranosyl)indole : This ribonucleoside was prepared by coupling the sodium salt of 2,5,6-trichloroindole with an appropriate ribofuranosyl precursor. researchgate.net

3-Formyl- and 3-Cyano- Derivatives (FTCRI and CTCRI) : The highly active compounds 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) and its 3-cyano analogue (CTCRI) were synthesized and subsequently modified at the 3-position to explore structure-activity relationships. figshare.comnih.gov

Deoxyribonucleoside Analogues : The 2'- and 5'-deoxy derivatives of FTCRI and CTCRI have also been synthesized. nih.gov These were prepared either by modifying the corresponding 3-unsubstituted sugar-modified nucleosides or by direct glycosylation of the 3-substituted heterocycles with a protected α-chlorosugar. nih.gov The 5'-deoxy analogues, in particular, showed potent antiviral activity comparable to their parent ribonucleosides. nih.gov

C-Nucleoside Derivatives : The synthesis of 3-(β-D-ribofuranosyl)-2,5,6-trichloroindole, a C-nucleoside, has also been achieved. One route involves a Lewis acid-mediated glycosylation of the 2-haloindole aglycon. researchgate.nettandfonline.com

The table below lists some of the key synthesized nucleoside derivatives of 2,5,6-trichloroindole.

Compound NameTypeSynthetic NoteReference
2,5,6-Trichloro-1-(β-D-ribofuranosyl)indoleRibonucleosidePrepared via sodium salt glycosylation. researchgate.net researchgate.net
3-Formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI)RibonucleosideSynthesized as a target compound for antiviral testing. acs.orgfigshare.com acs.orgfigshare.com
3-Cyano-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (CTCRI)RibonucleosideSynthesized as a target compound for antiviral testing. figshare.comnih.gov figshare.comnih.gov
2,5,6-Trichloro-1-(2-deoxy-β-D-ribofuranosyl)indole derivativesDeoxyribonucleosidePrepared by glycosylation with a protected deoxyribose sugar. nih.gov nih.gov
2,5,6-Trichloro-1-(5-deoxy-β-D-ribofuranosyl)indole derivativesDeoxyribonucleosideShowed potent antiviral activity similar to parent ribonucleosides. nih.gov nih.gov
3-(β-D-Ribofuranosyl)-2,5,6-trichloroindoleC-NucleosidePrepared via Lewis acid-mediated glycosylation. researchgate.nettandfonline.com researchgate.nettandfonline.com

Adaptations of Classical and Modern Indole Synthesis for Chlorinated Analogs

Bartoli Indole Synthesis Modifications

The Bartoli indole synthesis is a powerful method for constructing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. synarchive.comwikipedia.org The reaction's success is notably dependent on the presence of a substituent at the ortho position to the nitro group, with sterically bulky groups often improving yields. wikipedia.orgjk-sci.com This requirement makes it an intriguing route for chlorinated indoles where a chlorine atom can serve as the necessary ortho substituent.

The mechanism proceeds through the addition of the Grignard reagent to the nitro group, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. jk-sci.com Halogens such as chlorine, bromine, and iodine are well-tolerated as ortho substituents. jk-sci.com For instance, the use of an ortho-bromine has been employed as a temporary directing group, which can be later removed, thereby expanding the scope of the Bartoli synthesis to include indoles that would otherwise be difficult to access. wikipedia.org

In the context of producing polychlorinated indoles, a suitably substituted polychloronitrobenzene would be the required starting material. For example, the synthesis of a 5,7-dichloroindole would start from 2,4-dichloro-1-nitrobenzene. The reaction's adaptability has also been demonstrated through solid-phase synthesis, which can facilitate the generation of diverse indole libraries, including those with halogen substituents, by simplifying purification processes. beilstein-journals.org

Table 1: Representative Examples of the Bartoli Indole Synthesis for Halogenated Indoles

Starting MaterialGrignard ReagentProductYieldReference
o-NitrotoluenePropenylmagnesium bromide3,7-Dimethylindole- wikipedia.org
Polymer-bound nitroarenesAlkenyl Grignard reagentsResin-bound indole carboxylatesGood beilstein-journals.org
Ortho-substituted nitroareneVinylmagnesium halide7-Substituted indoleVaries synarchive.com

Note: Specific yield data for polychlorinated indoles via the Bartoli method is not extensively detailed in the provided general literature, but the principles apply to halogenated substrates.

Madelung Indole Synthesis in the Context of Halogenation

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium amide or potassium tert-butoxide. bhu.ac.in These harsh conditions traditionally limited its application to the synthesis of simple, robust indoles. bhu.ac.in However, modern variations have been developed that proceed under milder conditions, expanding the functional group tolerance and applicability of this method. bhu.ac.in

For halogenated indoles, modifications of the Madelung synthesis are particularly relevant. The Smith-modified Madelung synthesis, for example, is applicable to a wide array of substituted anilines, including those bearing halide groups. wikipedia.org This method utilizes organolithium reagents to effect the condensation of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org

More recently, a tandem Madelung synthesis mediated by a LiN(SiMe3)2/CsF system has been shown to be highly efficient for generating N-methyl-2-arylindoles. organic-chemistry.org This approach is tolerant of various functional groups on the precursors, including halogens, and proceeds under significantly milder conditions than the classical Madelung reaction. organic-chemistry.org The synthesis of a chlorinated indole via this route would involve starting with a halogenated N-acyl-o-toluidine derivative.

Table 2: Madelung Synthesis Approaches for Substituted Indoles

MethodPrecursor TypeBase/ReagentKey FeaturesReference
Classical MadelungN-Acyl-o-toluidineNaNH2 or KOtBu, high temp.Harsh conditions, limited to simple indoles bhu.ac.in
Smith-Modified Madelung2-Alkyl-N-trimethylsilyl anilinesOrganolithium reagentsMilder conditions, tolerates halides wikipedia.org
Tandem MadelungN-Methyl-o-toluidines and methyl benzoatesLiN(SiMe3)2/CsFOne-pot, high efficiency, tolerates halogens organic-chemistry.org

Palladium-Catalyzed Cyclization and Other Transition Metal-Mediated Routes

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering mild, efficient, and highly versatile routes. These methods are well-suited for the synthesis of complex and functionalized indoles, including polychlorinated derivatives.

One prominent strategy is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to form 2,3-disubstituted indoles. The Buchwald-Hartwig cross-coupling reaction is another powerful palladium-catalyzed method that can be adapted for indole synthesis, for instance, by coupling aryl bromides with benzophenone (B1666685) hydrazone, followed by an in-situ Fischer indolization. organic-chemistry.org

Intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines provides another palladium-catalyzed pathway to indoles. rsc.org This method demonstrates the direct use of a halogen substituent as a handle for cyclization. Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes, using phenyl formate (B1220265) as a carbon monoxide surrogate, has been developed for indole synthesis. mdpi.com

The direct synthesis of chlorinated indoles has been achieved through palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines, yielding 3-chloroindoles. While not producing the specific 2,5,6-trichloro isomer, this demonstrates the principle of incorporating chlorine during the palladium-catalyzed ring formation. The synthesis of derivatives of the target compound, such as 3-formyl- and 3-cyano-2,5,6-trichloroindole, highlights the existence and utility of this trichlorinated indole core in medicinal chemistry research. acs.org

Table 3: Examples of Palladium-Catalyzed Indole Syntheses

Reaction Name/TypePrecursorsCatalyst System (Typical)Product TypeReference
Larock Indole Synthesiso-Iodoaniline, disubstituted alkynePd(OAc)22,3-Disubstituted indoles-
Buchwald-Hartwig/Fischer IndolizationAryl bromide, benzophenone hydrazone, ketonePd(OAc)2/BINAPSubstituted indoles organic-chemistry.org
Intramolecular Heck CyclizationN-allyl-2-haloanilinesPalladium-PEG3-Methylated indoles rsc.org
Reductive Cyclizationβ-NitrostyrenesPdCl2(CH3CN)2 / 1,10-phenanthrolineSubstituted indoles mdpi.com

Derivatization Strategies and Functionalization of 2,5,6 Trichloro 1h Indole Scaffolds

Regioselective Functionalization at Distinct Positions of the 2,5,6-Trichloro-1H-Indole Core (e.g., N-1, C-3, C-7)

The functionalization of the indole (B1671886) ring at specific positions is a key challenge in synthetic organic chemistry due to the varying reactivity of the different carbon and nitrogen atoms. nih.gov The high nucleophilicity of the pyrrole (B145914) moiety often directs reactions to the C-2 and C-3 positions. nih.gov However, achieving regioselectivity at other positions, such as N-1, C-3, and C-7, is crucial for creating diverse molecular architectures with tailored biological activities.

While the inherent reactivity of the indole nucleus favors electrophilic substitution at the C-3 position, strategic use of directing groups and specific reaction conditions can achieve functionalization at less reactive sites. nih.gov For instance, the selective functionalization at the C-7 position often requires the C-2 position to be blocked to prevent side reactions. nih.gov Base-controlled metalation has also emerged as a powerful technique for the regioselective functionalization of chloro-substituted heterocyclic compounds, offering pathways to C-2 or C-8 functionalized derivatives depending on the metal amide used. nih.gov

Synthesis of 3-Substituted Derivatives: Formylation, Cyanation, and Carboxamide Formation

The C-3 position of the indole ring is particularly amenable to electrophilic substitution, making it a prime target for introducing various functional groups. researchgate.netchemijournal.com

Formylation: The introduction of a formyl group at the C-3 position is a common and important transformation. This can be achieved through various methods, including the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a formamide (B127407) derivative.

Cyanation: The introduction of a nitrile group at the C-3 position opens up a plethora of synthetic possibilities. This can be accomplished through methods such as the reaction of the indole with cyanogen (B1215507) bromide or other cyanating agents. The resulting 3-cyanoindole (B1215734) is a versatile intermediate for further transformations. researchgate.net

Carboxamide Formation: The carboxamide group can be introduced at the C-3 position through the hydrolysis of a 3-cyanoindole derivative or by reacting the indole with an appropriate carbamoyl (B1232498) chloride.

Formation of Hydrazones and Oximes from Formyl Derivatives

The 3-formyl-2,5,6-trichloro-1H-indole derivative is a valuable precursor for the synthesis of hydrazones and oximes. These reactions involve the condensation of the aldehyde with a hydrazine (B178648) or hydroxylamine (B1172632) derivative, respectively. nih.govkhanacademy.org This process is typically reversible and can be catalyzed by acids. nih.govresearchgate.net

The formation of oximes and hydrazones is a widely used bioconjugation strategy due to the small size and relative stability of the resulting linkage. nih.gov However, the stability of these bonds in aqueous media should be considered, as they can undergo hydrolysis. nih.gov

Conversion of Nitrile to Carboxamide Oxime and Imidate

The nitrile group at the C-3 position of the this compound scaffold can be further elaborated to form other important functional groups. For instance, it can be converted to a carboxamide oxime by reaction with hydroxylamine. Additionally, reaction with an alcohol under acidic or basic conditions can yield an imidate.

Acylation and Alkylation Reactions on the Trichlorinated Indole Nucleus

Acylation: Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the indole nucleus. masterorganicchemistry.com The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comopenstax.org This reaction generally leads to the formation of a ketone at the C-3 position. chemijournal.com

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the indole ring. masterorganicchemistry.com This reaction uses an alkyl halide and a Lewis acid catalyst. openstax.orgmt.com However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. openstax.orgnih.gov The use of electron-withdrawing groups on the indole or the alkylating agent can help to mitigate polyalkylation. nih.gov

Reaction TypeReagentsProductKey Features
Acylation Acyl halide/anhydride, Lewis acid (e.g., AlCl₃)3-AcylindoleForms a ketone at the C-3 position.
Alkylation Alkyl halide, Lewis acid (e.g., AlCl₃)3-AlkylindoleProne to polyalkylation and carbocation rearrangements.

Development of Indole-Based Conjugates and Hybrid Molecules

The this compound scaffold has been utilized in the development of hybrid molecules, where it is combined with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities. nih.govnih.gov This strategy of molecular hybridization is a prominent approach in drug discovery. mdpi.com

Nucleoside Analogs of this compound

The synthesis of nucleoside analogs based on the this compound scaffold has been explored as a strategy to create 3-deaza analogues of biologically active benzimidazole (B57391) nucleosides. nih.gov Compounds such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) have demonstrated significant and selective activity against human cytomegalovirus (HCMV). nih.gov This has prompted research into substituting the benzimidazole core with a polyhalogenated indole ring system to investigate the resulting pharmacological potential. nih.gov

A key synthetic route employed for this purpose is the sodium salt glycosylation method. nih.gov This procedure involves the coupling of the sodium salt of this compound with a suitable sugar moiety. Specifically, 2,5,6-trichloro-(1-β-D-ribofuranosyl)indole was successfully prepared using this approach. nih.gov An initial synthetic route was established, which was later optimized to a more efficient three-step process utilizing a modified sodium salt glycosylation method. nih.gov This strategy highlights a direct method for the N-functionalization of the trichloroindole scaffold to yield complex nucleoside structures. nih.gov

The table below details the key compound synthesized in this context.

Compound NameStarting MaterialSynthetic MethodClass of Analog
2,5,6-Trichloro-(1-β-D-ribofuranosyl)indoleThis compoundSodium Salt Glycosylation3-Deaza analogue of TCRB

N-Derivatization Strategies and Their Synthetic Implications

The nitrogen atom at the 1-position (N-1) of the indole ring is a primary site for derivatization, offering a versatile handle to modify the scaffold's properties and to construct more complex molecules. nih.govsyr.edu These N-derivatization strategies are synthetically significant as they can influence the electronic nature of the heterocycle, introduce steric bulk, or append functional groups for subsequent transformations. syr.edu

A prominent example of N-derivatization of the this compound scaffold is N-glycosylation, as discussed in the synthesis of its nucleoside analogs. nih.gov The formation of a covalent bond between the indole nitrogen and a ribofuranosyl moiety exemplifies a targeted N-functionalization strategy. nih.gov The synthetic implication of this specific derivatization is the creation of novel nucleoside analogs, which are structurally related to known antiviral compounds. nih.gov

Beyond glycosylation, other N-alkylation methods are broadly applicable to indole scaffolds and are relevant for the potential functionalization of this compound. syr.edu One such method involves the use of trichloroacetimidates as alkylating agents, which are activated by Brønsted or Lewis acids. syr.edu This transformation allows for the introduction of various alkyl groups at the N-1 position. syr.edu The primary synthetic implication of N-alkylation is the ability to construct a diverse library of N-substituted indoles, which is a key step in developing structure-activity relationships for various biological targets. syr.edu The choice of substituent on the nitrogen can significantly alter the molecule's lipophilicity, solubility, and interaction with biological macromolecules.

The table below summarizes key N-derivatization strategies applicable to indole scaffolds.

StrategyReagents/MethodSynthetic Implication
N-Glycosylation Sodium salt of indole + sugar derivative (e.g., ribofuranosyl chloride) nih.govSynthesis of nucleoside analogs with potential therapeutic applications. nih.gov
N-Alkylation Trichloroacetimidates + Lewis/Brønsted acid catalyst syr.eduIntroduction of diverse alkyl groups to modify physicochemical properties. syr.edu
Mannich Reaction Formaldehyde + Secondary Amine (e.g., morpholine) acs.orgIntroduction of aminomethyl groups, providing a handle for further functionalization.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 2,5,6-trichloro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show signals corresponding to the N-H proton of the indole (B1671886) ring and the protons on the aromatic system.

N-H Proton: The proton attached to the nitrogen (H-1) typically appears as a broad singlet in the downfield region of the spectrum, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Aromatic Protons: The indole core of this compound has three remaining protons on the benzene (B151609) ring (H-4 and H-7) and the pyrrole (B145914) ring (H-3).

The chlorine substituents at positions 5 and 6 will significantly influence the chemical shifts of the adjacent protons (H-4 and H-7) through their electron-withdrawing inductive effects, generally shifting them downfield.

The proton at position 3 (H-3) would be expected to appear as a singlet, as its adjacent carbon (C-2) is substituted with a chlorine atom, removing the possibility of typical vicinal coupling.

The protons at H-4 and H-7 would appear as singlets, as they lack adjacent protons for spin-spin coupling. Their exact chemical shifts would be influenced by the deshielding effect of the multiple chlorine atoms.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related chloro-indoles.)

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity
N-H (H-1) > 8.0 broad singlet
C-3-H ~6.5 - 7.5 singlet
C-4-H ~7.0 - 8.0 singlet

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms of the indole ring.

Chlorine-Substituted Carbons: The signals for the carbons directly bonded to chlorine atoms (C-2, C-5, and C-6) will be significantly shifted. The high electronegativity of chlorine causes a deshielding effect, though the "heavy atom effect" can sometimes lead to complex shifts.

Other Aromatic Carbons: The remaining carbon atoms (C-3, C-3a, C-4, C-7, C-7a) will have chemical shifts typical for aromatic and heteroaromatic systems, influenced by their position relative to the nitrogen atom and the chlorine substituents. For comparison, in the parent indole molecule, carbon signals appear between approximately 102 and 136 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles.)

Carbon Position Expected Chemical Shift (δ, ppm)
C-2, C-5, C-6 115 - 135
C-3 100 - 110
C-3a, C-7a 125 - 140

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In the case of this compound, a COSY spectrum would be expected to show very few, if any, correlations among the ring protons, as H-3, H-4, and H-7 are isolated from each other by the chloro and other substituents, confirming their singlet nature in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link the signals for H-3, H-4, and H-7 to their corresponding carbon atoms (C-3, C-4, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons, such as C-2, C-3a, C-5, C-6, and C-7a, by observing their long-range correlations with the assigned protons. For example, the H-4 proton would show correlations to C-3, C-5, and C-7a.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint of the molecule's functional groups.

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3500 cm⁻¹, corresponding to the stretching of the N-H bond in the indole ring.

C-H Aromatic Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple sharp bands between 1450 and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic and pyrrole rings.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the ring is typically found in the 1200-1350 cm⁻¹ region.

C-Cl Stretch: Strong absorption bands corresponding to the stretching of the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3500
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1620
C-N Stretch 1200 - 1350

While not directly applicable to this compound itself, related indole derivatives containing specific vibrational reporter groups (like isonitriles) have been used as infrared probes. These probes are sensitive to their local environment, such as the hydrogen-bonding capabilities of a solvent or the local electric field within a protein's active site. The vibrational frequency of the probe group shifts in response to these environmental changes, providing site-specific information about molecular structure and dynamics.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₄Cl₃N), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The presence of three chlorine atoms will result in a distinctive isotopic pattern (M, M+2, M+4, M+6) that confirms the number of chlorine atoms in the molecule.

Upon ionization, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for indole derivatives involve the cleavage of the pyrrole ring or the loss of substituents from the benzene ring. For this compound, fragmentation might involve the sequential loss of chlorine atoms or HCl, leading to characteristic daughter ions that can be detected in an MS/MS experiment.

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Description Expected Value
Molecular Formula C₈H₄Cl₃N
Nominal Mass Mass calculated using the most abundant isotope of each element. 219 Da
Molecular Ion (M⁺) The ion corresponding to the intact molecule. m/z 219 (for ³⁵Cl₃)
Isotopic Pattern Cluster of peaks due to chlorine isotopes. M, M+2, M+4, M+6

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are typically due to π→π* transitions within the conjugated indole ring system.

The parent indole molecule exhibits characteristic absorption maxima (λmax) in the UV region. The addition of substituents to the indole ring can cause shifts in these maxima. Halogen atoms, such as chlorine, acting as auxochromes, typically induce a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the influence of the chlorine atoms' lone pairs of electrons on the π-electron system of the indole ring.

For this compound, the presence of three electron-withdrawing chlorine atoms on the benzene portion of the indole core is expected to significantly modify the electronic structure compared to the parent indole. This would likely result in a noticeable bathochromic shift of the absorption bands. Comparative analysis with simpler chloroindoles can help illustrate the expected trend.

Table 2: Typical UV Absorption Maxima for Indole and Related Compounds
CompoundTypical λmax (nm)Electronic Transition
1H-Indole~270-280π→π
5-Chloro-1H-indoleShifted λmax > 280π→π
This compound (Predicted)Further bathochromic shift expectedπ→π*

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, XRD reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking.

While the specific crystal structure of this compound has not been reported, data from related heterocyclic structures provide a reference for the type of information obtained. For example, substituted pyridazino[4,5-b]indole derivatives have been analyzed, revealing details of their crystal system, space group, and unit cell parameters.

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound (Substituted Pyridazino[4,5-b]indole)
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Computational Chemistry and Molecular Modeling Studies of 2,5,6 Trichloro 1h Indole

Theoretical Calculations for Elucidating Structural, Electronic, and Spectroscopic Properties

Theoretical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of molecular geometry, vibrational modes, and electronic structure, which are critical for predicting chemical reactivity and spectroscopic behavior. researchgate.net

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the properties of indole (B1671886) derivatives. researchgate.net DFT calculations are effective for optimizing molecular geometry to find the most stable conformation and for predicting vibrational frequencies. ias.ac.in Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to yield results that align well with experimental data for related indole structures. researchgate.netmdpi.com

For 2,5,6-trichloro-1H-indole, DFT would be used to calculate key structural parameters and predict its theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies help in the assignment of experimental spectral bands. researchgate.net Such studies can also determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. semanticscholar.org

Table 1: Representative Theoretical Data Obtainable via DFT for an Indole Derivative

This table illustrates the type of data generated from DFT calculations for indole-based compounds. The values are hypothetical and serve as examples.

PropertyCalculation MethodPredicted Value
Ground State EnergyB3LYP/6-311++G(d,p)-1520 Hartrees
Dipole MomentB3LYP/6-311++G(d,p)2.5 Debye
HOMO EnergyB3LYP/6-311++G(d,p)-6.8 eV
LUMO EnergyB3LYP/6-311++G(d,p)-1.2 eV
C=C Stretching Freq.B3LYP/6-311++G(d,p)1620 cm⁻¹
N-H Stretching Freq.B3LYP/6-311++G(d,p)3450 cm⁻¹

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is an invaluable tool in drug discovery for screening large libraries of compounds and hypothesizing their interaction with a biological target. nih.govmdpi.com In the context of this compound, docking simulations would be performed to assess its potential to bind to various protein targets.

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. ijisrt.com Studies on other chlorinated indole derivatives have explored their interactions with targets like fructose (B13574) bisphosphate aldolase, while different indole analogs have been docked against enzymes such as COX-2 and DNA gyrase. semanticscholar.orgijisrt.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.org

Table 2: Example of Molecular Docking Results for an Indole Ligand with a Protein Target

This table provides an example of typical results from a molecular docking simulation.

Protein Target (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting Residues
c-Kit Tyrosine Kinase (1T46)Indole Derivative-8.5GLY159, LYS179, PHE161
COX-2 (6COX)Indole Analog-9.2ARG513, TYR385, SER353
DNA Gyrase B (1KZN)Indole-Triazole Hybrid-7.2ASP73, GLY77, ILE78

Applications in Rational Drug Design and Discovery Processes

Computational methods are integral to rational drug design, a process that aims to discover and develop new therapeutic agents based on the knowledge of a biological target. nih.gov The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. nih.gov

Computational screening, particularly through molecular docking, is a primary method for hit identification. nih.gov Virtual libraries of compounds, including derivatives of this compound, can be screened against the structures of known drug targets to identify potential "hits"—molecules that exhibit favorable binding energies and interaction patterns. nih.gov Following hit identification, computational tools are used for lead generation and optimization. This involves modifying the initial hit structure to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). mdpi.com Properties such as lipophilicity and drug-likeness are often calculated in silico to guide these modifications. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics (Implicit)

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose. nih.gov

For a complex of this compound with a protein target, an MD simulation could confirm the stability of the interactions identified through docking. nih.gov These simulations can reveal the flexibility of certain regions of the protein upon ligand binding and identify the presence of key water molecules that may mediate interactions, providing a more accurate understanding of the binding dynamics. nih.govnih.gov

Computational Exploration of Reaction Mechanisms and Synthetic Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions and designing efficient synthetic routes. nih.gov By modeling potential reaction pathways for the synthesis of this compound, chemists can gain a deeper understanding of the underlying processes.

Using methods like DFT, it is possible to locate transition state structures and calculate the activation energies for different reaction steps. mdpi.com This information helps in predicting the most likely reaction mechanism and identifying potential bottlenecks or side reactions. For instance, computational studies on the Thorpe reaction and 1,3-dipolar cycloadditions have successfully elucidated the mechanisms for forming related heterocyclic structures. mdpi.comresearchgate.net Such insights are invaluable for optimizing reaction conditions, improving yields, and guiding the development of novel synthetic strategies for polysubstituted indoles. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2,5,6 Trichloro 1h Indole Derivatives

Influence of Trichlorination and Other Halogenation Patterns on Biological Activity

The presence and position of halogen atoms on the indole (B1671886) ring significantly modulate the biological activity of the resulting compounds. Halogens, particularly chlorine, can alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn affects its interaction with biological targets.

The introduction of chlorine atoms into a molecule can substantially improve its intrinsic biological activity. eurochlor.orgresearchgate.net Chlorination can increase the lipophilicity of a compound, potentially leading to better partitioning into cell membranes and improved access to intracellular targets. researchgate.net The presence of chlorine on an aromatic ring generally increases lipophilicity, enhances non-bonding interactions with binding sites, prevents metabolic hydroxylation at the chlorinated position, and increases the electrophilicity of nearby parts of the molecule due to its electronegativity. researchgate.net

For instance, in a series of chlorinated bis-indole alkaloids, the chlorine atom at the C-6 position was found to be pivotal for their antibacterial and cytotoxic activities. nih.gov This highlights the importance of the specific placement of chlorine atoms for conferring bioactivity. However, it is important to note that chlorination does not universally enhance biological activity; in some cases, it can diminish or abolish it. eurochlor.orgresearchgate.net The effect of a chlorine substituent must be determined empirically through biological testing. eurochlor.orgresearchgate.net

The following table summarizes the effect of halogenation on the biological activity of various indole derivatives, illustrating the nuanced role of halogen substituents.

Compound SeriesHalogenation PatternEffect on Biological ActivityReference
Bis-indole alkaloidsChlorine at C-6″Pivotal for antibacterial and cytotoxic activities nih.gov
Aniline (B41778) derivatives of chlorothalonil (B1668833)Substitution with electron-withdrawing groups (e.g., NO2) in conjunction with chlorineEnhanced fungicidal activity nih.gov
General indole derivativesHalogen (F, Cl, Br) at position 5 or 7Influences cytotoxicity mdpi.com
Tetrahydro-γ-carbolinesFluorine at position 6Most potent analogue in a series for CFTR potentiation acs.org

Impact of Derivatization at Specific Ring Positions (N-1, C-3, C-7) on Efficacy and Selectivity

Modification at specific positions of the indole ring, such as the N-1, C-3, and C-7 positions, is a common strategy to modulate the efficacy and selectivity of indole-based compounds.

N-1 Position: Derivatization at the N-1 position of the indole ring can significantly impact biological activity. For example, N-alkoxy derivatization of indole-3-carbinol (B1674136) has been shown to increase the efficacy of G1 cell cycle arrest in human breast cancer cells. nih.gov The potency of these derivatives increased with the carbon length of the N-alkoxy substituent. nih.gov In another study, introducing an acetyl group at the nitrogen atom of the indole ring was found to decrease the antioxidant activity of certain C-3 substituted derivatives compared to the parent compound, gramine. nih.gov

C-3 Position: The C-3 position is a frequent site for modification in indole derivatives. The nature of the substituent at this position is critical for activity. For instance, the C-3 hydroxymethyl substituent was found to be important for the cytostatic activities of indole-3-carbinol. nih.gov In a study of C-3 substituted indole derivatives as antioxidants, the presence of different functional groups attached to the methylene (B1212753) group at C-3 modulated their antioxidant ability. nih.gov Specifically, a derivative with a pyrrolidinedithiocarbamate moiety at C-3 showed significant antioxidant properties. nih.gov

C-7 Position: Functionalization at the C-7 position has also been explored to develop biologically active indole derivatives. Many natural and synthetic products with substituents at C-7 exhibit potent biological activities, including chloropeptin I and the teleocidins. acs.org Selective functionalization at this position can be challenging but offers a route to novel compounds with unique biological profiles. acs.org

The table below illustrates the impact of derivatization at these key positions.

Position of DerivatizationType of ModificationImpact on Biological ActivityReference
N-1N-alkoxy substitution (indole-3-carbinol)Increased efficacy of cell cycle arrest nih.gov
N-1N-acetylation (gramine derivatives)Decreased antioxidant activity nih.gov
C-3Hydroxymethyl group (indole-3-carbinol)Important for cytostatic activity nih.gov
C-3Pyrrolidinedithiocarbamate moietySignificant antioxidant properties nih.gov
C-7Various substituents (natural & synthetic)Potent and diverse biological activities acs.org

Correlation between Electronic Properties of Substituents and Observed Biological Effects

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, play a crucial role in determining the biological activity of 2,5,6-trichloro-1H-indole derivatives. These properties influence the molecule's ability to interact with biological targets through mechanisms like hydrogen bonding, electrostatic interactions, and π-π stacking.

The electron-withdrawing nature of chlorine atoms can increase the electrophilicity of adjacent molecular regions, which can be critical for covalent bond formation with a biological target or for enhancing non-covalent interactions. researchgate.net For example, the strong electron-withdrawing inductive effect of a chlorine atom can polarize a hydrazone moiety, leading to increased hydrophobic interactions with a receptor and consequently, increased activity. researchgate.net

In the development of aniline derivatives of chlorothalonil as fungicides, it was found that an electron-withdrawing nitro (NO₂) group at the 4-position of the phenyl ring played a unique role in enhancing fungicidal activity. nih.gov This highlights how the electronic nature of a substituent can be a key determinant of biological effect.

Conversely, the introduction of electron-donating groups can also modulate activity. The presence of a methoxy (B1213986) group, an electron-donating group, in the meta-position of certain compounds was suggested to enhance lipophilicity and membrane permeability, thereby influencing their biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the optimization of lead structures to enhance their desired biological properties. growingscience.com

The development of a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net

For indole derivatives, QSAR studies have been employed to predict their activity against various targets. For example, a QSAR study on benzofuran (B130515) and indole derivatives was used to develop a model for predicting their anticancer activity as histone lysine (B10760008) methyl transferase inhibitors. researchgate.net The resulting model showed good robustness, stability, and predictive power, enabling the design of new molecules with potentially improved activity. researchgate.net

QSAR models can provide insights into the structural features that are important for biological activity, facilitating a more rational approach to drug design. growingscience.com

Elucidating the Role of Specific Functional Groups in Modulating the Biological Profile

The biological profile of this compound derivatives is determined by the interplay of various functional groups attached to the core indole scaffold. Specific functional groups can influence a compound's potency, selectivity, and pharmacokinetic properties.

Hydroxyl and Methoxy Groups: The presence of a free hydroxyl group or a methoxy group can influence a compound's hydrogen bonding capacity and lipophilicity, thereby affecting its biological activity. nih.gov For instance, in some indole derivatives, a free hydroxyl group was found to increase the hydrogen atom and formal hydrogen transfer, which is relevant for antioxidant activity. nih.gov

Carbonyl Groups: The introduction of a carbonyl group at position 2 of the indole scaffold (forming an oxindole) has been observed to increase cytotoxicity in cancer cells. mdpi.com

Alkyl and Aryl Groups: The size and nature of alkyl and aryl substituents can impact steric interactions and lipophilicity. N-alkoxy derivatization of indole-3-carbinol showed that increasing the carbon length of the alkoxy group significantly enhanced its growth arrest activity in breast cancer cells. nih.gov The introduction of an aryl group substituted with bromine at certain positions also showed favorable results in tyrosine kinase inhibition. mdpi.com

Heterocyclic Moieties: The incorporation of other heterocyclic rings can lead to compounds with novel biological activities. For example, the linkage of two indole rings to form a bis-indole scaffold has been explored in the development of HIV-1 fusion inhibitors. nih.gov The specific linkage points between the indole units were found to be critical for activity. nih.gov

The following table provides examples of how specific functional groups modulate the biological profile of indole derivatives.

Functional GroupPosition on Indole RingInfluence on Biological ProfileReference
N-alkoxy groupN-1Increased cytostatic efficacy with increasing carbon chain length nih.gov
Hydroxymethyl groupC-3Important for cytostatic activity nih.gov
Carbonyl groupC-2 (Oxindole)Increased cytotoxicity mdpi.com
Methoxy groupC-5Upregulation of tumor suppressor genes mdpi.com
Aryl group with BromineC-3 or C-5Favorable for tyrosine kinase inhibition mdpi.com

Future Perspectives and Research Directions for 2,5,6 Trichloro 1h Indole Research

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency and Selectivity

The synthesis of 2,5,6-trichloro-1H-indole and its analogs is a cornerstone of its continued investigation. While classical methods have been established, there is a growing need for novel and sustainable synthetic routes that offer improved efficiency, selectivity, and a reduced environmental footprint. Future research in this area will likely focus on the application of modern synthetic methodologies, such as C-H activation, flow chemistry, and biocatalysis. These approaches have the potential to streamline the synthesis, reduce the number of steps, and minimize the use of hazardous reagents and solvents.

Synthetic ApproachPotential Advantages
C-H Activation Direct functionalization of the indole (B1671886) core, reducing the need for pre-functionalized starting materials.
Flow Chemistry Improved reaction control, enhanced safety, and potential for automated, continuous production.
Biocatalysis Use of enzymes to perform selective transformations under mild conditions, offering high stereo- and regioselectivity.

Exploration of Advanced Derivatization Strategies for Broader Biological Applications

The versatility of the this compound scaffold allows for extensive derivatization to explore a wider range of biological activities. Advanced derivatization strategies will be crucial in unlocking the full therapeutic potential of this compound. Future efforts will likely involve the introduction of diverse functional groups at various positions of the indole ring to modulate its physicochemical properties and biological targets. Techniques such as combinatorial chemistry and diversity-oriented synthesis could be employed to generate large libraries of derivatives for high-throughput screening.

Integration of Advanced Computational Approaches for Rational Design and Optimization

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For this compound research, these approaches can provide valuable insights into its structure-activity relationships (SAR). Future research will increasingly rely on techniques such as molecular docking, quantum mechanics calculations, and molecular dynamics simulations to guide the rational design of new derivatives with improved potency and selectivity. These computational methods can help predict the binding modes of indole derivatives to their biological targets and prioritize the synthesis of the most promising compounds.

Deepening Mechanistic Understanding of Biological Actions at the Molecular Level

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is essential for their development as therapeutic agents. While some biological activities have been reported, the precise molecular targets and signaling pathways involved often remain to be fully elucidated. Future research should focus on detailed mechanistic studies using a combination of biochemical, biophysical, and cell-based assays. Techniques such as target identification and validation, proteomics, and genomics can help to unravel the complex biological actions of these compounds.

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

The discovery of novel biological targets for this compound derivatives represents a significant opportunity for expanding their therapeutic applications. Phenotypic screening and target-agnostic approaches can be employed to identify new biological activities and potential therapeutic indications. Furthermore, exploring the polypharmacology of these compounds, where a single molecule interacts with multiple targets, could lead to the development of novel therapies for complex diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.